molecular formula C12H11NO2 B13210417 4,7-Dimethylquinoline-2-carboxylic acid

4,7-Dimethylquinoline-2-carboxylic acid

Cat. No.: B13210417
M. Wt: 201.22 g/mol
InChI Key: RQACEHJMUNGMSE-UHFFFAOYSA-N
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Description

4,7-Dimethylquinoline-2-carboxylic acid: is a chemical compound with the following structure:

Structure:C12H10N2O2\text{Structure:} \quad \text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_2 Structure:C12​H10​N2​O2​

It was isolated for the first time from a marine-derived fungus . This compound belongs to the quinoline family and contains a carboxylic acid functional group. Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes: The synthetic routes for 4,7-dimethylquinoline-2-carboxylic acid are not widely documented. it can be synthesized through various methods, including cyclization reactions involving quinoline precursors.

Industrial Production: Information on industrial-scale production methods for this compound is limited. Research primarily focuses on its isolation from natural sources.

Chemical Reactions Analysis

Reactivity: 4,7-Dimethylquinoline-2-carboxylic acid can undergo several types of reactions:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents can be introduced at different positions on the quinoline ring.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example:

    Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Employ reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Various electrophiles (e.g., alkyl halides) can be used.

Major Products: The major products formed during these reactions include derivatives of this compound with modified functional groups.

Scientific Research Applications

Chemistry:

Biology and Medicine: Industry:

    Pharmaceuticals: It may serve as a scaffold for designing new drugs.

    Agrochemicals: Its bioactivity could be harnessed for crop protection.

Mechanism of Action

The exact mechanism by which 4,7-dimethylquinoline-2-carboxylic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways within cells.

Comparison with Similar Compounds

While 4,7-dimethylquinoline-2-carboxylic acid is relatively unique due to its specific substitution pattern, other quinoline derivatives exist. Examples include 2-quinolinecarboxylic acid and related compounds .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

4,7-dimethylquinoline-2-carboxylic acid

InChI

InChI=1S/C12H11NO2/c1-7-3-4-9-8(2)6-11(12(14)15)13-10(9)5-7/h3-6H,1-2H3,(H,14,15)

InChI Key

RQACEHJMUNGMSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=N2)C(=O)O)C

Origin of Product

United States

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